molecular formula C11H14BrNO4S2 B7959717 Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate

Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate

Cat. No.: B7959717
M. Wt: 368.3 g/mol
InChI Key: WRLWUYXWXNLTEG-UHFFFAOYSA-N
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Description

Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate is a chemical compound with the molecular formula C11H14BrNO4S2 and a molecular weight of 368.27 g/mol . This compound is characterized by the presence of a piperidine ring, a bromothiophene moiety, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-carboxylate
  • Methyl 1-[(5-fluorothiophen-2-yl)sulfonyl]piperidine-3-carboxylate
  • Methyl 1-[(5-iodothiophen-2-yl)sulfonyl]piperidine-3-carboxylate

Uniqueness

Methyl 1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in biological systems .

Properties

IUPAC Name

methyl 1-(5-bromothiophen-2-yl)sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S2/c1-17-11(14)8-3-2-6-13(7-8)19(15,16)10-5-4-9(12)18-10/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWUYXWXNLTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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